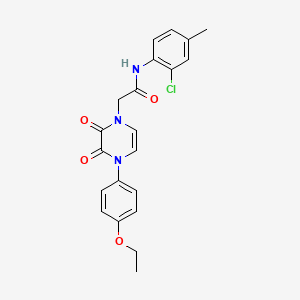

![molecular formula C19H20ClN5O2 B2919744 6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 922457-85-0](/img/structure/B2919744.png)

6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

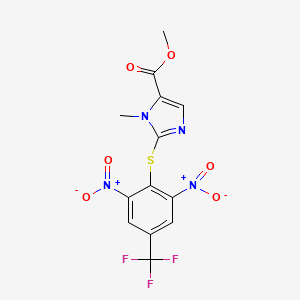

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine ring. Imidazole rings are five-membered heterocyclic rings that contain two nitrogen atoms and are found in many biologically active compounds . Purines are also biologically important and are found in many key biomolecules, such as DNA and RNA .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be influenced by factors like the presence of functional groups and the overall shape of the molecule .Aplicaciones Científicas De Investigación

Pharmacology: Antiviral Agents

This compound, due to its imidazole core, may be structurally analogous to other heterocyclic compounds that have shown significant antiviral properties . For instance, derivatives of imidazole have been used in the synthesis of antiviral drugs like Triazavirin, which has efficacy against influenza viruses . The structural similarity suggests potential utility in the design of new antiviral agents, especially as the world faces challenges like the COVID-19 pandemic.

Medicinal Chemistry: Cyclin-Dependent Kinase Inhibitors

In medicinal chemistry, the imidazole ring is a common feature in cyclin-dependent kinase (CDK) inhibitors . CDKs play a crucial role in cell cycle regulation, and their inhibition can be a strategy for cancer therapy. The compound could be explored for its potential to act as a CDK inhibitor, contributing to cancer research and treatment options.

Biochemistry: Enzyme Inhibition

The imidazole moiety is known to interact with various enzymes, potentially acting as an inhibitor . This interaction can be harnessed in biochemical research to study enzyme mechanisms or to develop enzyme inhibitors that can regulate metabolic pathways, which is vital in understanding diseases at the molecular level.

Chemical Synthesis: Catalysts

Compounds containing imidazole structures have been used as precursors to N-heterocyclic carbene catalysts . These catalysts are valuable in various chemical reactions, including cycloadditions and cross-coupling reactions. The compound could be investigated for its potential use in creating more efficient catalysts in organic synthesis.

Materials Science: Organic Electronics

Imidazole derivatives have properties that can be useful in the field of organic electronics . Their potential to conduct electricity and participate in electron transfer reactions makes them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Drug Development: Antibacterial and Antifungal Applications

The structural features of the compound suggest it could be modified to enhance its antibacterial and antifungal activities . This is based on the known activity of imidazole derivatives against a broad spectrum of microbial pathogens, which is crucial in the development of new antibiotics and antifungals.

Direcciones Futuras

Propiedades

IUPAC Name |

6-(3-chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-5-8-23-17(26)15-16(22(4)19(23)27)21-18-24(15)10-12(3)25(18)13-7-6-11(2)14(20)9-13/h6-7,9-10H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWFOBUGLJASGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)Cl)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2919662.png)

![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)